REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[CH2:4]Br.[C-:12]#[N:13].[Na+]>C(O)C.O>[F:10][C:8]1[CH:9]=[C:2]([CH3:1])[C:3]([CH2:4][C:12]#[N:13])=[C:6]([CH3:11])[CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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1.86 g
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Type
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reactant
|
Smiles
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CC1=C(CBr)C(=CC(=C1)F)C
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Name
|
|
Quantity
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0.42 g
|
Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
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ethanol water
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Quantity
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21 mL
|
Type
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solvent
|
Smiles
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C(C)O.O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to reflux for 4h
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Duration
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4 h
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Type
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CUSTOM
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Details
|
The cooled reaction mixture
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Type
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CONCENTRATION
|
Details
|
was concentrated
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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WASH
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Details
|
The combined extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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FILTRATION
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Details
|
Filtration of the residue through a silica gel pad with heptane/ethyl acetate 1:1 provided (4-fluoro-2,6-dimethyl-phenyl)-acetonitrile as colourless solid
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Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C(=C1)C)CC#N)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |